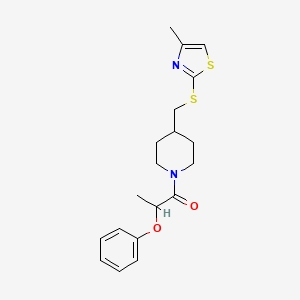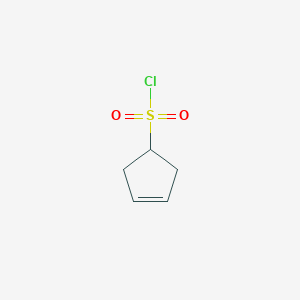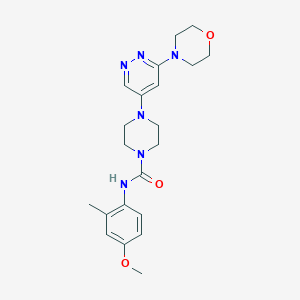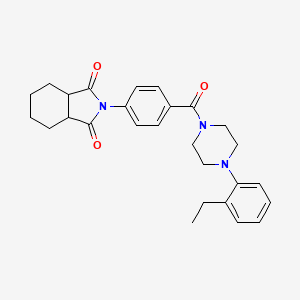![molecular formula C17H11F2N5O2 B2780989 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1286698-09-6](/img/structure/B2780989.png)
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the triazoloquinazoline family This compound is of significant interest due to its unique chemical structure, which combines the properties of fluorinated organic molecules with the bioactivity often associated with triazoloquinazolines
作用机制
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibitc-Met kinase , and triazoloquinazoline derivatives have been developed as inhibitors of PCAF (P300/CBP-associated factor) . These proteins play crucial roles in cellular processes such as cell growth and differentiation.
Mode of Action
For instance, certain triazoloquinazoline derivatives have been found to bind effectively with the active site of histone acetyltransferase PCAF , potentially inhibiting its function.
Biochemical Pathways
c-Met kinase is involved in pathways related to cell growth and differentiation, while PCAF is involved in gene expression regulation through histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed on similar compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide generally involves multi-step organic reactions. Starting with the preparation of the triazoloquinazoline core, typical steps include:
Formation of the triazole ring: : Using a suitable precursor such as 5-amino-1,2,4-triazole, it undergoes cyclization reactions.
Quinazoline formation: : This involves condensation reactions with ortho-substituted benzyl halides in the presence of a base.
Incorporation of the fluorophenyl group: : The final step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimizations such as:
Catalyst recycling: : To enhance the efficiency of the palladium catalysts.
Continuous flow reactors: : For better control over reaction conditions.
Automation: : For precise control of reaction parameters and high throughput.
化学反应分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the triazole ring.
Substitution Reactions: : These are commonly used to introduce different substituents onto the phenyl ring, altering its properties.
Coupling Reactions: : Using reagents like Grignard reagents or organolithium compounds to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation agents, sulfonation agents.
Coupling: : Palladium catalysts, copper catalysts.
Major Products Formed
Oxidation: : Various quinazolinone derivatives.
Reduction: : Amino derivatives.
Substitution: : Halogenated, sulfonated, and nitrated derivatives.
Coupling: : Biphenyl and other complex organic structures.
科学研究应用
This compound is of interest in numerous scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules, serving as a building block in material science.
Biology: : Studied for its potential inhibitory effects on certain enzymes and proteins.
Medicine: : Investigated for its antimicrobial and anticancer properties.
Industry: : Used in the development of advanced materials due to its unique structural properties.
相似化合物的比较
Compared to other triazoloquinazoline derivatives, this compound is unique due to its dual fluorinated structure, which enhances its bioactivity and stability. Similar compounds include:
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-phenylacetamide: : Lacks the additional fluorine on the phenyl ring.
N-(4-fluorophenyl)-2-(triazolo[4,3-c]quinazolin-2-yl)acetamide: : Lacks fluorine on the triazoloquinazoline core.
This compound’s unique structure makes it a versatile and valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNWUAGAIBNSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2780906.png)


![methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2780913.png)
![rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid](/img/structure/B2780914.png)
![2-(benzylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2780916.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2780919.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2780929.png)
